molecular formula C32H37N7O3 B3028548 KRas G12C inhibitor 2 CAS No. 2206735-61-5

KRas G12C inhibitor 2

Cat. No.: B3028548
CAS No.: 2206735-61-5
M. Wt: 567.7 g/mol
InChI Key: YKGVCHZNLOIACZ-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRas G12C inhibitor 2 is a compound designed to target the KRas G12C mutation, which is a common mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 of the KRas protein, leading to its constitutive activation and promoting uncontrolled cell proliferation. KRas G12C inhibitors, including this compound, aim to selectively bind to the mutant protein and inhibit its activity, thereby blocking the downstream signaling pathways that drive cancer growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRas G12C inhibitor 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is to start with commercially available starting materials and perform a series of chemical transformations, such as nucleophilic substitutions, oxidations, and reductions, to build the desired molecular framework. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve optimal yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for clinical and research applications. This involves optimizing the synthetic route to ensure cost-effectiveness, reproducibility, and scalability. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

KRas G12C inhibitor 2 undergoes various chemical reactions, including:

    Covalent Bond Formation: The inhibitor forms a covalent bond with the cysteine residue at position 12 of the KRas protein, locking it in an inactive state.

    Substitution Reactions: The compound may undergo nucleophilic or electrophilic substitution reactions during its synthesis or metabolism.

    Oxidation and Reduction: The inhibitor can be oxidized or reduced under specific conditions, affecting its stability and activity.

Common Reagents and Conditions

    Covalent Bond Formation: Reagents such as thiol-reactive electrophiles are used to facilitate the covalent binding to the cysteine residue.

    Substitution Reactions: Common reagents include halides, nucleophiles, and electrophiles, with reaction conditions involving organic solvents and catalysts.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions include the covalently bound KRas G12C inhibitor complex, as well as various intermediates and by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

KRas G12C inhibitor 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRas G12C inhibitors, as well as to develop new synthetic methodologies.

    Biology: Researchers use this compound to investigate the biological functions of the KRas protein and its role in cellular signaling pathways.

    Medicine: The inhibitor is being explored as a potential therapeutic agent for treating cancers harboring the KRas G12C mutation. Clinical trials are ongoing to evaluate its efficacy and safety in patients.

    Industry: The compound is used in the development of diagnostic assays and screening platforms for identifying new KRas inhibitors and understanding resistance mechanisms.

Mechanism of Action

KRas G12C inhibitor 2 exerts its effects by selectively binding to the cysteine residue at position 12 of the KRas protein in its inactive GDP-bound state. This covalent modification locks the protein in an inactive conformation, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively blocks the proliferation and survival of cancer cells driven by the KRas G12C mutation.

Comparison with Similar Compounds

KRas G12C inhibitor 2 is part of a class of compounds known as KRas G12C inhibitors, which include other notable inhibitors such as sotorasib and adagrasib. These compounds share a similar mechanism of action, targeting the same cysteine residue on the KRas protein. this compound may differ in its chemical structure, potency, selectivity, and pharmacokinetic properties, which can influence its efficacy and safety profile.

Similar Compounds

    Sotorasib: The first FDA-approved KRas G12C inhibitor, known for its efficacy in non-small cell lung cancer.

    Adagrasib: Another FDA-approved inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Glecirasib: A novel KRas G12C inhibitor currently in clinical trials, designed to improve selectivity and reduce resistance.

Properties

IUPAC Name

2-[(2S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGVCHZNLOIACZ-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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